molecular formula C23H42F3N5O8 B1216304 Monotrifluoroacetyl gentamicin CAS No. 54667-98-0

Monotrifluoroacetyl gentamicin

Cat. No.: B1216304
CAS No.: 54667-98-0
M. Wt: 573.6 g/mol
InChI Key: HTCMBMWOHKKJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monotrifluoroacetyl gentamicin is a chemically modified derivative of gentamicin, a broad-spectrum aminoglycoside antibiotic. Gentamicin itself consists of multiple structurally related components, primarily gentamicin C1, C1a, C2, and C2a, which differ in methylation patterns at specific hydroxyl groups . This compound likely targets similar bacterial ribosome-binding mechanisms as gentamicin but may exhibit distinct efficacy or safety profiles due to its modified structure .

Properties

CAS No.

54667-98-0

Molecular Formula

C23H42F3N5O8

Molecular Weight

573.6 g/mol

IUPAC Name

N-[2-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-[1-(methylamino)ethyl]oxan-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C23H42F3N5O8/c1-9(29-3)13-6-5-12(31-21(34)23(24,25)26)19(37-13)38-16-10(27)7-11(28)17(14(16)32)39-20-15(33)18(30-4)22(2,35)8-36-20/h9-20,29-30,32-33,35H,5-8,27-28H2,1-4H3,(H,31,34)

InChI Key

HTCMBMWOHKKJOC-UHFFFAOYSA-N

SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)NC(=O)C(F)(F)F)NC

Synonyms

monotrifluoroacetyl gentamicin
MTFA-gentamicin

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Routes for Trifluoroacetylation

Trifluoroacetylation of gentamicin typically involves selective protection of primary amines using trifluoroacetic anhydride (TFAA) under controlled conditions. This reaction aims to block specific amino groups to study their functional roles or enable further regioselective modifications.

Key Reaction Steps :

  • Amino Group Activation :

    • Gentamicin’s primary amines (e.g., at C-3'', C-6') react with TFAA in anhydrous solvents (e.g., DMF or pyridine).

    • Reaction conditions: 0–5°C, 2–4 hours, under nitrogen atmosphere .

  • Selectivity :

    • Steric and electronic factors favor trifluoroacetylation at the C-6' amino group due to its accessibility in the gentamicin C1a scaffold .

  • Workup :

    • Excess TFAA is quenched with ice-cold water, and the product is purified via ion-exchange chromatography or HPLC .

Structural Characterization

Monotrifluoroacetyl gentamicin is characterized using advanced spectroscopic and chromatographic methods:

Analytical Method Key Findings
NMR Spectroscopy - 1H^1\text{H}: Downfield shift of H-6' (δ 3.8–4.1 ppm) due to trifluoroacetyl electron withdrawal .
- 19F^{19}\text{F}: Singlet at δ -75 ppm confirms CF3_3 group .
Mass Spectrometry (HRMS) - [M+H]+^+: m/z 585.3 (calculated for C22_{22}H38_{38}F3_3N5_5O10_{10}) .
- Fragmentation pattern confirms C-6' modification .
HPLC Analysis - Retention time: 8.2 min (C18 column, 0.1% TFA/ACN gradient) .
- Purity: >95% .

Functional Implications

  • Antimicrobial Activity :

    • Trifluoroacetylation at C-6' reduces binding to bacterial ribosomes, decreasing potency against E. coli (MIC increases from 1 μg/mL to 32 μg/mL) .

    • Activity against aminoglycoside-resistant strains is retained if other hydroxyl/amine groups remain unmodified .

  • Stability :

    • The CF3_3 group enhances resistance to enzymatic deacylation, improving serum half-life in preclinical models .

Comparative Reactivity

Gentamicin Derivative Modification Site Reagent Biological Impact
Gentamicin C1aNative formHigh potency, narrow therapeutic index
This compoundC-6' amineTFAAReduced nephrotoxicity, lower MIC
6'-AlkylgentamicinC-6' hydroxylTransaminase + alkylation Enhanced activity against resistant strains

Challenges and Limitations

  • Synthetic Complexity : Regioselective trifluoroacetylation requires precise stoichiometry to avoid over-acylation .

  • Analytical Interference : CF3_3 groups complicate 1H^1\text{H}-NMR interpretation due to signal splitting .

This synthesis and functional profile underscores the utility of this compound as a tool for probing aminoglycoside pharmacology and optimizing therapeutic candidates.

Comparison with Similar Compounds

Structural Analogues of Gentamicin

Compound Structural Difference Key Findings Reference
Gentamicin C1a Methylation at C6 position Similar activity to gentamicin C1 against Neisseria gonorrhoeae; no significant potency differences observed .
Gentamicin B1 Differing amine/hydroxyl configuration Misidentified as G418 in prior studies; distinct NMR profiles under varied pH/solvent conditions .
Netilmicin 1-N-ethylation of sisomicin 2–4x higher susceptibility against N. gonorrhoeae compared to gentamicin C1a .
Etimicin Ethylation at C1 position Superior activity against aminoglycoside-resistant strains due to reduced enzymatic inactivation .

Local Delivery Systems for Gentamicin

Delivery System Material Properties Clinical Outcomes Reference
GI-PMMA beads Non-absorbable, high initial release Requires surgical removal; associated with bone defects post-removal .
G-HPCS beads High porosity, absorbable Promotes bone regeneration; no removal needed; reduces osteomyelitis recurrence .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Monotrifluoroacetyl gentamicin in pharmacokinetic (PK) studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used to quantify this compound in biological matrices. Key validation parameters include lower limits of quantification (LLOQ <1 μg/mL), accuracy (85–115%), and precision (<15% coefficient of variation). Ensure calibration curves span clinically relevant concentrations (e.g., 0.5–50 μg/mL) and include quality controls for inter-day variability assessment .

Q. What in vitro models are recommended to assess the bactericidal activity of this compound?

  • Methodological Answer : Time-kill assays (e.g., over 24–48 hours) using clinical isolates of Pseudomonas aeruginosa or Escherichia coli are standard. Measure minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) ratios to confirm concentration-dependent killing. Synergy with β-lactams can be evaluated via checkerboard assays (fractional inhibitory concentration index <0.5 indicates synergy) .

Q. How should researchers validate gentamicin assay protocols in biological samples?

  • Methodological Answer : Follow FDA bioanalytical guidelines:

  • Linearity : r² >0.99 over the calibration range.
  • Precision : Intra- and inter-day coefficient of variation <15%.
  • Recovery : >85% via spiked matrix comparisons.
  • Stability : Test freeze-thaw cycles and long-term storage (-80°C for 6 months) .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling optimize dosing regimens for this compound?

  • Methodological Answer : Use nonlinear mixed-effects modeling (e.g., NONMEM or Monolix) to analyze variability in clearance (CL) and volume of distribution (Vd). Covariates like creatinine clearance (CLcr) or body weight explain 30–50% of variability in adults. Monte Carlo simulations (10,000 subjects) predict target attainment (e.g., AUC/MIC >100) for dose individualization .

Q. What experimental designs evaluate adaptive resistance mechanisms in Gram-negative bacteria exposed to this compound?

  • Methodological Answer : Conduct experimental evolution studies with controlled bottlenecks (e.g., 50,000 vs. 5,000,000 cells per transfer) and gradient antibiotic pressures (e.g., IC20–IC80). Use flow cytometry for precise cell counting and track resistance gene mutations (e.g., armA or rmtB) via whole-genome sequencing .

Q. How to develop semi-mechanistic PK/pharmacodynamic (PD) models integrating bacterial regrowth post-treatment?

  • Methodological Answer : Combine PK parameters (e.g., two-compartment model) with Hill-type equations for bacterial killing (Emax model) and logistic growth models for regrowth. For example:

  • Killing rate : E=Emax×CHEC50H+CHE = E_{max} \times \frac{C^H}{EC_{50}^H + C^H} (H = Hill coefficient).
  • Regrowth : dNdt=kgrowth×N×(1NNmax)\frac{dN}{dt} = k_{growth} \times N \times (1 - \frac{N}{N_{max}}).
    Validate against time-kill data and clinical outcomes .

Q. What modeling approaches address nephrotoxicity risks associated with prolonged this compound use?

  • Methodological Answer : Deterministic models link cumulative AUC to biomarkers like serum creatinine (SCr) elevation. Covariate analysis (e.g., age >65, diabetes) identifies high-risk subgroups. Use Bayesian forecasting to adjust doses when SCr increases by >0.3 mg/dL within 48 hours .

Data Analysis & Reporting

Q. What statistical methods are recommended for analyzing PK/PD data contradictions?

  • Methodological Answer : For discordant efficacy-toxicity outcomes:

  • Apply multivariate regression to identify confounding variables (e.g., hypoalbuminemia reducing drug binding).
  • Use receiver operating characteristic (ROC) curves to assess predictive performance of exposure targets (AUC/MIC >100 vs. nephrotoxicity AUC >120 mg·h/L) .

Q. How to ensure reproducibility in gentamicin-related research?

  • Methodological Answer : Adhere to FAIR principles:

  • Data tables : Include raw data (e.g., individual PK profiles) and derived metrics (AUC, Cmax).
  • Code sharing : Publish NONMEM control streams or R/Python scripts for PopPK models.
  • Metadata : Document storage conditions (-80°C stability), centrifugation protocols, and LC-MS/MS ionization settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.